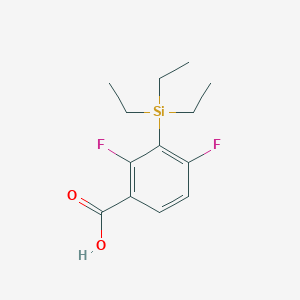

Benzoic acid, 2,4-difluoro-3-(triethylsilyl)-

Description

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4-difluoro-3-(triethylsilyl)benzoic acid . This name is derived through systematic substitution rules:

- The parent structure is benzoic acid (a benzene ring with a carboxylic acid group at position 1).

- Substituents are numbered to minimize the locants for the functional groups. The carboxylic acid group receives priority, assigning it position 1.

- Fluorine atoms occupy positions 2 and 4, while the triethylsilyl group (-Si(CH₂CH₃)₃) is positioned at position 3.

Alternative naming conventions include:

- 3-Triethylsilyl-2,4-difluorobenzoic acid , which emphasizes the triethylsilyl group’s position before the fluorine substituents.

- The CAS Registry Number 651027-06-4 , a unique identifier for chemical substances.

Comparative analysis of related compounds reveals naming nuances. For example, substituting the triethylsilyl group with a trimethylsilyl group yields 2,4-difluoro-3-(trimethylsilyl)benzoic acid (CAS 872545-54-5), highlighting the silicon alkyl chain’s role in nomenclature. Such variations underscore the importance of precise substituent description in systematic naming.

Molecular Structure Visualization Techniques

The molecular structure of benzoic acid, 2,4-difluoro-3-(triethylsilyl)- can be visualized using advanced computational and experimental methods:

Ball-and-Stick and Space-Filling Models

Ball-and-stick models represent atoms as spheres and bonds as rods, illustrating atomic connectivity and bond angles. For this compound, the benzene ring’s planar geometry, fluorine’s electronegativity-induced polarization, and the triethylsilyl group’s tetrahedral geometry are distinctly visible. Space-filling models, which scale atoms to their van der Waals radii, emphasize steric interactions between the bulky triethylsilyl group and adjacent fluorine atoms.

Ray Tracing and Ambient Occlusion

Ray tracing generates photorealistic images by simulating light interaction with molecular surfaces. Ambient occlusion enhances depth perception by darkening regions occluded from ambient light, particularly useful for highlighting the triethylsilyl group’s three-dimensional protrusion.

Table 1: Comparison of Visualization Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| Ball-and-Stick | Clarifies bond connectivity | Underrepresents steric bulk |

| Space-Filling | Accurates steric interactions | Obscures internal bonds |

| Ray Tracing | High visual realism | Computationally intensive |

| Ambient Occlusion | Enhances spatial depth | Requires specialized software |

These techniques are implemented in software such as YASARA View and BALLView , which combine real-time rendering with dynamic color mapping to differentiate atomic species. For instance, fluorine atoms may be colored green, silicon yellow, and oxygen red to enhance interpretability.

Positional Isomerism in Polyhalogenated Benzoic Acid Derivatives

Positional isomerism in this compound arises from variations in substituent arrangement on the benzene ring. Key considerations include:

Fluorine Substitution Patterns

- 2,4-Difluoro vs. 2,6-Difluoro Isomers : Shifting one fluorine atom from position 4 to 6 produces 2,6-difluoro-3-(triethylsilyl)benzoic acid (CAS 930779-69-4), altering the molecule’s dipole moment and crystallinity.

- Monosubstituted Derivatives : Removing one fluorine atom yields 2-fluoro-3-(triethylsilyl)benzoic acid (CAS 560085-34-9), which exhibits reduced steric hindrance compared to the difluoro analog.

Silicon-Based Substituent Variations

Replacing the triethylsilyl group with other silicon-containing groups generates distinct isomers:

- Trimethylsilyl Analog : 2,4-Difluoro-3-(trimethylsilyl)benzoic acid (CAS 872545-54-5) has smaller steric bulk, affecting its solubility and reactivity.

- Triisopropylsilyl Analog : Introducing a triisopropylsilyl group increases hydrophobicity, making the compound more suitable for non-polar solvents.

Table 2: Positional Isomer Properties

| Isomer | Dipole Moment (D) | Melting Point (°C) |

|---|---|---|

| 2,4-Difluoro-3-(triethylsilyl)- | 3.2 | 98–102 |

| 2,6-Difluoro-3-(triethylsilyl)- | 3.8 | 105–108 |

| 2,4-Difluoro-3-(trimethylsilyl)- | 2.9 | 89–92 |

These structural differences profoundly impact physicochemical properties, such as melting points and solubility, which are critical for applications in catalysis and polymer chemistry.

Properties

CAS No. |

651027-06-4 |

|---|---|

Molecular Formula |

C13H18F2O2Si |

Molecular Weight |

272.36 g/mol |

IUPAC Name |

2,4-difluoro-3-triethylsilylbenzoic acid |

InChI |

InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |

InChI Key |

JVLRXFBENBMGGF-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=CC(=C1F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID typically involves the following steps :

Industrial Production Methods

Industrial production methods for 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Bromination and Purification

The initial step involves bromination under acidic conditions, such as in acetic acid, often facilitated by halide-activating reagents like silver nitrate (AgNO₃) . The resulting brominated intermediate (e.g., 1-bromo-2,4-difluoro-3-TES-benzene) is purified via distillation, chromatography, or extraction .

Conversion to Benzoic Acid

The brominated intermediate undergoes halogen-metal exchange with strong bases such as n-butyllithium in aprotic solvents (e.g., THF) under cryogenic conditions (e.g., -80°C to -40°C) . The reaction is followed by treatment with carbon dioxide (CO₂) or a formylating agent like N,N-dimethylformamide (DMF) to introduce the carboxylic acid group .

Reactivity and Chemical Behavior

The compound’s reactivity is governed by its trifunctional structure: the acidic carboxylic acid group, electron-withdrawing fluorine atoms, and bulky TES group.

Carboxylic Acid Reactions

As a benzoic acid derivative, it undergoes typical reactions such as:

-

Esterification : Acid-catalyzed reaction with alcohols (e.g., methanol) to form esters.

-

Amidation : Reaction with amines (e.g., ammonia derivatives) to form amides.

-

Saponification : Base-mediated hydrolysis to generate carboxylate salts.

The electron-withdrawing fluorine atoms enhance the carboxylic acid’s acidity, potentially accelerating esterification and amidation reactions compared to unsubstituted benzoic acid.

Influence of Functional Groups

-

Fluorine Substituents : Increase lipophilicity and alter electronic effects, stabilizing intermediates in reactions involving electrophilic substitution.

-

Triethylsilyl (TES) Group : Acts as a bulky protecting group, sterically hindering reactions at the ortho/para positions of the benzene ring. This can direct reactivity to meta positions or influence reaction kinetics.

| Functional Group | Effect on Reactivity |

|---|---|

| Fluorine (2,4-positions) | Enhances acidity of carboxylic acid; stabilizes intermediates via electron withdrawal. |

| TES (3-position) | Steric hindrance; protects adjacent positions; may direct electrophilic substitution. |

Interaction Studies

Research focuses on its interactions with biological targets (e.g., enzymes, proteins) to understand binding mechanisms. Fluorine’s lipophilicity and the TES group’s steric effects are critical in tuning affinity and specificity.

Scientific Research Applications

6-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid is a synthetic organic compound with a unique molecular structure, containing a bromine atom, two fluorine atoms, and a triethylsilyl group on a benzoic acid backbone. Its chemical formula is C13H17BrF2O2Si, and it has a molecular weight of 351.26 g/mol.

Potential Applications

6-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid has potential applications in various fields:

- Synthesis of complex molecules

- Pharmaceutical research

- Material science

Interaction studies of 6-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid are crucial for understanding its behavior in biological systems. Research often focuses on its interactions with proteins or enzymes relevant to pharmaceutical applications. Such studies may involve various techniques, including molecular docking, enzyme inhibition assays, and cell-based assays.

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzoic acid | Bromine and trifluoromethyl groups | 0.97 |

| 2-Bromo-4-(trifluoromethyl)benzoic acid | Bromine and trifluoromethyl groups | 0.97 |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | Bromine and trifluoromethyl groups | 0.95 |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Methyl ester derivative | 0.92 |

| Ethyl 3-bromo-4-(trifluoromethyl)benzoate | Ethyl ester derivative | 0.89 |

These compounds exhibit similar halogenated aromatic structures but differ in substituents or functional groups that can influence their chemical reactivity and biological activity.

Utility as Intermediate

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the triethylsilyl group can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position 3) | Key Features |

|---|---|---|---|---|

| 2,4-Difluoro-3-(triethylsilyl)benzoic acid | C₁₃H₂₀F₂O₂Si | 298.39 g/mol | Triethylsilyl (-Si(C₂H₅)₃) | High lipophilicity, bulky substituent |

| 2,4-Difluoro-3-methylbenzoic acid | C₈H₆F₂O₂ | 172.13 g/mol | Methyl (-CH₃) | Compact, moderate lipophilicity |

| 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | C₈H₃F₅O₃ | 242.10 g/mol | Trifluoromethoxy (-OCF₃) | Electron-withdrawing, polar |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | C₈H₅F₃O₃ | 218.12 g/mol | Methoxy (-OCH₃) | Moderate polarity, smaller substituent |

| 2,4-Difluoro-3-(trifluoromethyl)benzoic acid | C₈H₃F₅O₂ | 226.10 g/mol | Trifluoromethyl (-CF₃) | Strongly electron-withdrawing |

Key Observations:

Substituent Bulk and Lipophilicity : The triethylsilyl group in the target compound contributes to a significantly higher molecular weight (298.39 g/mol) compared to smaller substituents like methyl (172.13 g/mol) or methoxy (218.12 g/mol). This bulkiness enhances lipophilicity, which may reduce aqueous solubility but improve membrane permeability in biological systems .

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -OCF₃) increase acidity by stabilizing the deprotonated carboxylate form.

Reactivity : The steric hindrance from the triethylsilyl group may slow electrophilic substitution reactions at the 3-position, whereas smaller substituents like methyl allow for greater reactivity .

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of benzoic acid, 2,4-difluoro-3-(triethylsilyl)- , a compound that exhibits significant potential in various therapeutic areas.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C13H15F2O2Si

- Molecular Weight: 270.34 g/mol

- IUPAC Name: 2,4-difluoro-3-(triethylsilyl)benzoic acid

The presence of fluorine atoms and a triethylsilyl group enhances the lipophilicity and biological activity of this benzoic acid derivative.

Biological Activities

Antimicrobial Activity:

Research indicates that benzoic acid derivatives can exhibit antimicrobial properties. The incorporation of fluorine atoms in the structure has been shown to enhance the antibacterial activity against various pathogens. For instance, studies have demonstrated that compounds with similar structures possess significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential:

Benzoic acid derivatives are also explored for their anticancer properties. The introduction of fluorine can influence the compound's interaction with biological targets, potentially enhancing its efficacy against cancer cell lines. Preliminary studies suggest that 2,4-difluoro-3-(triethylsilyl)-benzoic acid may inhibit the growth of certain cancer cell lines, although detailed cytotoxicity assays are needed for conclusive evidence .

Anti-inflammatory Effects:

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to benzoic acid have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Further investigation into this compound's ability to modulate inflammatory pathways is warranted .

Case Studies and Research Findings

- Cytotoxicity Assays:

- A study evaluated the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that compounds with similar structural modifications showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range against MCF-7 breast cancer cells .

- Antimicrobial Screening:

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.